![molecular formula C23H17N3O4 B5327699 3-(2-methoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5327699.png)
3-(2-methoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone, also known as MNQ, is a synthetic compound that belongs to the quinazolinone family. This compound has gained significant interest in scientific research due to its potential in the development of novel drugs for various diseases.
Mécanisme D'action
The mechanism of action of 3-(2-methoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase by binding to its active site.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of topoisomerase II, which can lead to DNA damage and cell death. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-methoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound, which means that its purity can be easily controlled. Additionally, this compound is stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is a relatively complex compound, which makes its synthesis challenging. Additionally, this compound has low solubility in water, which can limit its use in certain experiments.
Orientations Futures
For research on 3-(2-methoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone include further studies on its mechanism of action, optimization of its synthesis method, and development of derivatives with improved solubility and potency. Additionally, this compound can be used as a lead compound for the development of drugs with improved activity against cancer, Alzheimer's disease, and inflammation.
Méthodes De Synthèse
3-(2-methoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone can be synthesized through a multistep reaction involving the condensation of 2-nitrobenzaldehyde and 2-methoxybenzaldehyde with 2-aminobenzophenone. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The final product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
3-(2-methoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential in the development of drugs for cancer, Alzheimer's disease, and inflammation. Studies have shown that this compound exhibits potent cytotoxic activity against cancer cells, including breast, colon, and lung cancer cells. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. Furthermore, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-2-[(E)-2-(2-nitrophenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c1-30-21-13-7-6-12-20(21)25-22(24-18-10-4-3-9-17(18)23(25)27)15-14-16-8-2-5-11-19(16)26(28)29/h2-15H,1H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPBFUMULMNIMG-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5327622.png)
![ethyl [5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5327632.png)
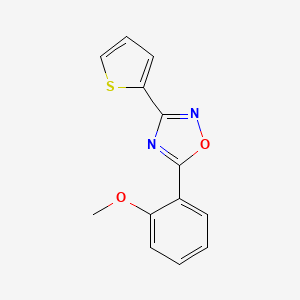
![1-(4-fluorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5327658.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5327667.png)
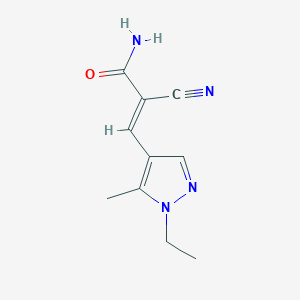
![N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide](/img/structure/B5327674.png)
![N-allyl-N'-(4-fluorophenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5327679.png)
![5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B5327681.png)
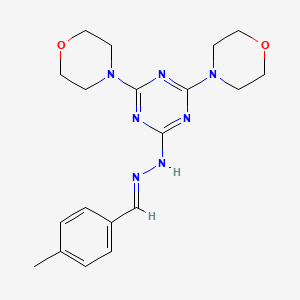
![[2-(benzyloxy)-5-chlorophenyl]amine hydrochloride](/img/structure/B5327697.png)
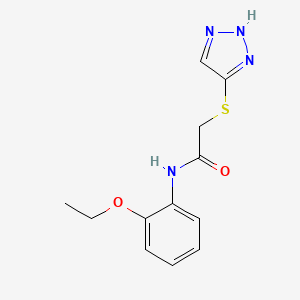
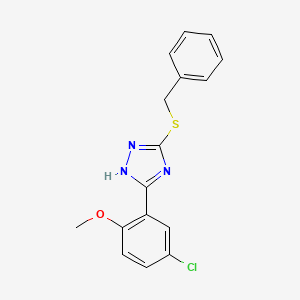
![5-imino-6-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5327710.png)